Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate
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Overview
Description
Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate is an organic compound with the molecular formula C13H16N2O6. It is a derivative of phenol and is characterized by the presence of an ethyl ester group, an acetylamino group, and a nitro group attached to a phenoxy ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate typically involves the following steps:
Nitration: The starting material, 2-aminophenol, undergoes nitration to introduce the nitro group at the 4-position.
Acetylation: The amino group is then acetylated using acetic anhydride to form the acetylamino derivative.
Esterification: Finally, the phenol derivative is esterified with ethyl 2-bromopropanoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Ethyl 2-[2-(amino)-4-nitrophenoxy]propanoate.
Hydrolysis: 2-[2-(acetylamino)-4-nitrophenoxy]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with cellular targets.
Comparison with Similar Compounds
Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate can be compared with other similar compounds such as:
Ethyl 2-[2-(amino)-4-nitrophenoxy]propanoate: Lacks the acetyl group, leading to different reactivity and biological activity.
2-[2-(acetylamino)-4-nitrophenoxy]propanoic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 2-[2-(acetylamino)-4-hydroxyphenoxy]propanoate: Lacks the nitro group, resulting in different chemical and biological properties.
Biological Activity
Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including medicine and biochemistry.
Chemical Structure and Properties
This compound contains a nitrophenoxy group, which is known for imparting specific chemical reactivity and biological activity. The presence of the acetylamino group enhances its solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
- Case Study : A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, showing inhibition zones comparable to standard antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.
- Mechanism of Action : The nitro group may participate in redox reactions, leading to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 .
Research Findings
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability and therapeutic potential.
Applications in Medicine
Given its diverse biological activities, this compound has potential applications in drug development:
- Antimicrobial Agents : Its efficacy against bacterial pathogens suggests it could be developed into new antibiotics.
- Anti-inflammatory Drugs : The ability to modulate inflammation makes it a candidate for treating chronic inflammatory diseases.
Properties
IUPAC Name |
ethyl 2-(2-acetamido-4-nitrophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-4-20-13(17)8(2)21-12-6-5-10(15(18)19)7-11(12)14-9(3)16/h5-8H,4H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFBAXUKYYSTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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